(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
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Overview
Description
The compound “(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a hydrazone functional group, which is often used in organic synthesis due to its reactivity .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo oxidation reactions, and participate in various condensation and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Chromene-based fluorescent probes have gained attention due to their unique photophysical properties. Researchers have explored these probes for biological sensing and imaging applications . Specifically, the “thiol-chromene” click reaction enables selective and rapid recognition of thiols, making it valuable for detecting cellular thiols and related processes.
- Chromenes, including derivatives of this compound, serve as important pharmacophores in drug discovery. For instance:
- 2-Amino-4H-benzo[H]chromene-3-carbonitrile (I) has been studied as a tumor vascular-disrupting agent .
- 2-Amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (II) exhibits antibacterial activity against gram-positive bacteria .
- These scaffolds have also shown promise as anticancer agents, kinase inhibitors, and antioxidants .
- Chromenes are versatile building blocks in organic synthesis. Researchers have developed efficient strategies, such as the multicomponent Knoevenagel–Michael reaction, to construct these scaffolds .
- The use of sodium fluoride (NaF) as a catalyst under microwave irradiation conditions allows rapid synthesis with high yields .
- Researchers investigate the biological effects of chromene derivatives. These compounds have demonstrated activities against cancer cell lines, enzymes, and microbial pathogens .
- Substituted chromenes synthesized using green chemistry approaches hold promise for drug discovery and development .
- Fluorescent compounds, including chromenes, find applications in paper-based sensing platforms. Their stability and selectivity make them suitable for detecting specific analytes, such as thiocyanate ions (SCN^-) .
- Researchers have explored visible light-induced methods for synthesizing chromenes. Photocatalysts, such as 9-mesityl-10 methylacridinium perchlorate, facilitate the multicomponent reaction, enabling efficient chromene synthesis .
Fluorescent Probes for Sensing and Bioimaging
Medicinal Chemistry
Organic Synthesis
Bioactivity Studies
Paper-Based Sensing
Visible Light-Induced Synthesis
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. Hydrazones and chromenes have been studied for a variety of biological activities, but without specific information, it’s difficult to predict the mechanism of action .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety. If it’s intended for use in materials science or another field, future research could focus on understanding its physical and chemical properties and how they can be exploited .
properties
IUPAC Name |
(2E)-6-chloro-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-11-4-5-14-10(6-11)8-13(15(20)23)17(25-14)22-21-16(24)9-2-1-3-12(19)7-9/h1-8H,(H2,20,23)(H,21,24)/b22-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHIPYRVYIBLX-OQKWZONESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/2\C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide |
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